molecular formula C17H16N2O4 B249983 Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate

Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate

Cat. No.: B249983
M. Wt: 312.32 g/mol
InChI Key: KDQDMXOYPVMDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate, also known as MAA, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its potential applications in the field of medicine.

Scientific Research Applications

Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of various diseases, such as cancer, arthritis, and neuropathic pain.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a key role in the development of inflammation and pain. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in these cells. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively complex molecule, which may make it difficult to synthesize and purify. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate. One area of research is the development of new drugs based on the structure of this compound. Researchers could explore the potential of modifying the structure of this compound to enhance its therapeutic properties. Another area of research is the elucidation of the mechanism of action of this compound. Researchers could investigate the molecular targets of this compound and the signaling pathways involved in its activity. Finally, researchers could explore the potential of this compound as a diagnostic tool. This compound has been shown to exhibit fluorescent properties, which could be used for imaging applications in the diagnosis of certain diseases.

Synthesis Methods

The synthesis of Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate involves the reaction between 4-acetylamino-N-(3-methoxybenzoyl)aniline and methyl 3-bromobenzoate in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 3-[(4-acetamidophenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-14-6-8-15(9-7-14)19-16(21)12-4-3-5-13(10-12)17(22)23-2/h3-10H,1-2H3,(H,18,20)(H,19,21)

InChI Key

KDQDMXOYPVMDEA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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